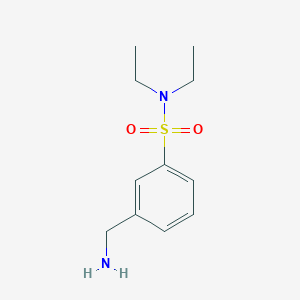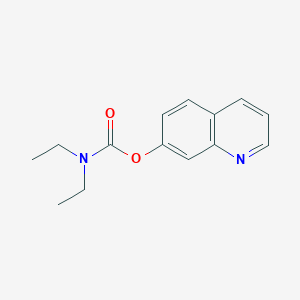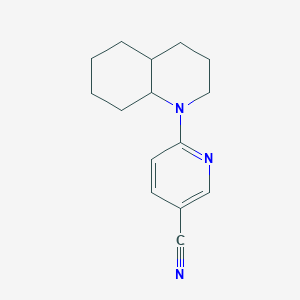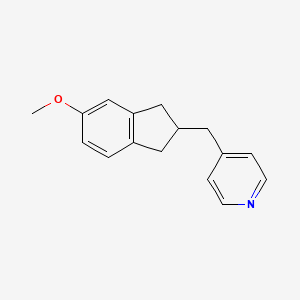
1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. The reaction is carried out in diphenyl ether, leading to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc/acetic acid or triphenylphosphine are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their biological and chemical properties .
Aplicaciones Científicas De Investigación
1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. This mechanism is similar to that of other quinoline derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-2,4-diones: Known for their biological activities and pharmaceutical importance.
2-Hydroxyquinoline: Exhibits antimicrobial and anticancer properties.
4-Hydroxyquinoline: Used in drug development for its unique chemical properties.
Uniqueness
1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid stands out due to its specific imino group, which imparts unique chemical reactivity and biological activity compared to other quinoline derivatives .
Propiedades
Número CAS |
922499-37-4 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1,2-diethyl-4-iminoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-3-10-12(14(17)18)13(15)9-7-5-6-8-11(9)16(10)4-2/h5-8,15H,3-4H2,1-2H3,(H,17,18) |
Clave InChI |
XSQMGZOPFVCSOE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=N)C2=CC=CC=C2N1CC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















